molecular formula C25H20O12S4 B8219249 Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-

Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-

Cat. No.: B8219249
M. Wt: 640.7 g/mol
InChI Key: LOTMECWQMVXSSA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis-, also known as tetrakis(4-sulfophenyl)methane, is an organosulfur compound with the molecular formula C25H20O12S4. This compound is characterized by the presence of four benzenesulfonic acid groups attached to a central methane carbon atom. It is a white crystalline solid that is soluble in water and ethanol, making it a versatile compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide in the presence of fuming sulfuric acid (oleum). This process introduces sulfonic acid groups (-SO3H) into the benzene ring, resulting in the formation of benzenesulfonic acid derivatives .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- follows similar synthetic routes but on a larger scale. The process involves the controlled sulfonation of benzene using sulfur trioxide and fuming sulfuric acid under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including esterification and alkylation.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of dyes, detergents, and surfactants

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- involves its ability to act as a strong acid and a sulfonating agent. The sulfonic acid groups (-SO3H) can donate protons (H+) in aqueous solutions, making the compound highly acidic. Additionally, the sulfonic acid groups can participate in sulfonation reactions, introducing sulfonic acid groups into other organic molecules. This property is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- is unique due to the presence of four sulfonic acid groups attached to a central methane carbon atom. This structure imparts distinct chemical properties, such as increased acidity and multiple reactive sites for chemical reactions, making it more versatile compared to simpler sulfonic acids .

Properties

IUPAC Name

4-[tris(4-sulfophenyl)methyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O12S4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMECWQMVXSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)S(=O)(=O)O)(C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O12S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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